molecular formula C24H12Br2O8S2 B12689172 Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) CAS No. 93941-72-1

Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate)

Cat. No.: B12689172
CAS No.: 93941-72-1
M. Wt: 652.3 g/mol
InChI Key: RBYTXDNACBPWTQ-UHFFFAOYSA-N
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Description

Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) is a complex organic compound with the molecular formula C24H12Br2O8S2. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields, particularly in organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) typically involves the bromination of dibenzo(b,def)chrysene followed by sulfonation. The bromination is usually carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The sulfonation step involves reacting the brominated compound with sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) involves its interaction with molecular targets through its bromine and sulfate groups. These functional groups enable the compound to participate in various chemical reactions, altering the electronic properties of the target molecules. The pathways involved include electron transfer and covalent bonding with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate)
  • Dibromoanthracene-9,10-diyl bis(hydrogen sulphate)
  • Dibromopyrene-1,6-diyl bis(hydrogen sulphate)

Uniqueness

Dibromodibenzo(b,def)chrysene-7,14-diyl bis(hydrogen sulphate) is unique due to its extended conjugated system and the presence of both bromine and sulfate groups. This combination imparts distinct electronic and chemical properties, making it highly valuable in the synthesis of advanced materials and organic electronic devices .

Properties

CAS No.

93941-72-1

Molecular Formula

C24H12Br2O8S2

Molecular Weight

652.3 g/mol

IUPAC Name

(5,6-dibromo-19-sulfooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaenyl) hydrogen sulfate

InChI

InChI=1S/C24H12Br2O8S2/c25-18-10-9-14-13-6-7-16-19-12(11-3-1-2-4-15(11)23(16)33-35(27,28)29)5-8-17(20(13)19)24(21(14)22(18)26)34-36(30,31)32/h1-10H,(H,27,28,29)(H,30,31,32)

InChI Key

RBYTXDNACBPWTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)O)C=CC5=C6C=CC(=C(C6=C(C(=C54)C=C3)OS(=O)(=O)O)Br)Br

Origin of Product

United States

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